molecular formula C4H9BrO2 B1661395 3-Bromo-2-methoxypropan-1-ol CAS No. 90321-38-3

3-Bromo-2-methoxypropan-1-ol

Cat. No.: B1661395
CAS No.: 90321-38-3
M. Wt: 169.02
InChI Key: TZQLGXOKZWYLJJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxypropan-1-ol is an organic compound that belongs to the class of alcoholsThis compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxypropan-1-ol typically involves the bromination of 2-methoxypropan-1-ol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxypropan-1-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to form 2-methoxypropan-1-ol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-methoxypropan-1-ol derivatives with different functional groups.

    Oxidation: Products include 2-methoxypropanoic acid and 2-methoxypropanal.

    Reduction: The major product is 2-methoxypropan-1-ol.

Scientific Research Applications

3-Bromo-2-methoxypropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxypropan-1-ol involves its interaction with specific molecular targets and pathways. As an electrophile, it can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-propanol: Another brominated alcohol with similar reactivity but lacks the methoxy group.

    2-Bromoethanol: A simpler brominated alcohol with different reactivity and applications.

    1-Methoxy-2-propanol: An alcohol with a methoxy group but without the bromine atom, used as a solvent in various industrial applications.

Uniqueness

3-Bromo-2-methoxypropan-1-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

3-bromo-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c1-7-4(2-5)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQLGXOKZWYLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308539
Record name 3-Bromo-2-methoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90321-38-3
Record name 3-Bromo-2-methoxy-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90321-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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